molecular formula C15H17FN4O2 B2422041 1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole CAS No. 2097857-23-1

1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2422041
CAS No.: 2097857-23-1
M. Wt: 304.325
InChI Key: AWTQCIQYUCEKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a complex organic compound that features a pyrrolidine ring, a fluorobenzoyl group, and a triazole ring

Properties

IUPAC Name

(2-fluorophenyl)-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-22-10-11-8-20(18-17-11)12-6-7-19(9-12)15(21)13-4-2-3-5-14(13)16/h2-5,8,12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTQCIQYUCEKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The fluorobenzoyl group can be introduced via acylation reactions, while the triazole ring is often formed through cycloaddition reactions involving azides and alkynes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The specific compound has shown efficacy against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : The compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : It has been effective against common fungal pathogens, suggesting potential use in treating fungal infections.

A study highlighted the synthesis of novel triazole hybrids that showed promising anti-tuberculosis activity, indicating the relevance of triazole compounds in combating resistant strains of Mycobacterium tuberculosis .

Antioxidant Properties

The compound's antioxidant capabilities have been explored in various studies. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to numerous diseases. The evaluation of similar triazole derivatives has shown promising results in inhibiting free radicals and protecting cellular components from oxidative damage .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives, including 1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole, revealed that these compounds exhibited potent antifungal activity against strains of Candida species. The minimum inhibitory concentrations (MIC) were significantly lower than those of standard antifungal agents like fluconazole .

Case Study 2: Synthesis and Characterization

Another research effort focused on the synthesis and characterization of various triazole derivatives. The synthesized compounds were evaluated for their biological activities, including their potential as anti-tubercular agents. The findings suggested that these compounds could serve as lead candidates for further development in treating resistant strains of tuberculosis .

Mechanism of Action

The mechanism of action of 1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, fluorobenzoyl-containing molecules, and triazole-based compounds. Examples include:

  • Pyrrolidine-2-one derivatives
  • Fluorobenzoyl-substituted amines
  • 1,2,3-triazole-based drugs

Uniqueness

1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is unique due to its combination of structural features, which may confer distinct biological activities compared to other similar compounds. Its specific arrangement of functional groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Biological Activity

1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole (CAS Number: 2097857-23-1) is a novel compound that falls within the class of 1,2,3-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. The triazole moiety is known for its diverse pharmacological properties, including anticancer, antifungal, and antibacterial effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H17FN4O2, with a molecular weight of 304.32 g/mol. The structure features a pyrrolidine ring and a triazole ring which are crucial for its biological activity.

PropertyValue
Molecular FormulaC15H17FN4O2
Molecular Weight304.32 g/mol
CAS Number2097857-23-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of various 1,2,3-triazole derivatives. These compounds often exhibit significant antiproliferative effects against several cancer cell lines. For instance, a study demonstrated that triazole-containing compounds can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Inhibition of TS leads to apoptosis and cell cycle arrest in tumor cells, making these compounds promising candidates for cancer therapy .

Case Study:
A related study evaluated the antiproliferative activity of triazole hybrids against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Compounds demonstrated IC50 values in the low micromolar range (e.g., IC50 = 1.1 μM for MCF-7), indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are also well-documented. The presence of the triazole ring contributes to their ability to inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have shown that certain triazole compounds possess minimum inhibitory concentrations (MIC) effective against these pathogens .

Table: Antimicrobial Efficacy of Triazole Derivatives

Compound IDTarget BacteriaMIC (μmol/mL)
Compound AE. coli0.0063
Compound BS. aureus0.0125
Compound CE. coli0.0080

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition and interaction with cellular targets:

  • Thymidylate Synthase Inhibition: The compound inhibits TS activity, leading to reduced dTTP levels and subsequent apoptosis in cancer cells.
  • Antimicrobial Mechanism: The triazole ring interacts with bacterial enzymes or receptors, disrupting normal cellular processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for triazole formation. Key steps include:

  • Azide preparation : Reacting a pyrrolidin-3-yl azide precursor with a 2-fluorobenzoyl chloride derivative.
  • Alkyne functionalization : Introducing the methoxymethyl group via propargylation.
  • Cycloaddition : Using CuSO₄/sodium ascorbate in THF/H₂O (1:1) at 50°C for 16 hours, followed by purification via gradient elution (CH₂Cl₂:MeOH 5:1→4:1) and HPLC .
    • Optimization : Adjusting solvent polarity, catalyst loading (e.g., 10 mol% Cu(I)), and reaction time improves yield (typically 60–76%) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks for the 2-fluorobenzoyl group (δ ~7.4–8.0 ppm for aromatic protons), pyrrolidine ring (δ ~2.5–3.5 ppm for CH₂ groups), and triazole (δ ~7.8–8.2 ppm for C-H). Methoxymethyl protons appear at δ ~3.3–3.5 ppm .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify ≥95% purity .

Q. How does the pyrrolidine-triazole scaffold influence the compound’s physicochemical properties?

  • Polarity : The triazole (dipole moment ~5 D) enhances water solubility, while the 2-fluorobenzoyl group increases lipophilicity (logP ~2.5–3.0).
  • Stability : The triazole ring is inert to hydrolysis and redox conditions, making it suitable for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for triazole-containing analogs?

  • Approach :

  • Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • Dynamic effects : Use variable-temperature NMR to detect conformational changes (e.g., pyrrolidine ring puckering).
  • Cross-validation : Combine with 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., methoxymethyl vs. pyrrolidine CH₂) .

Q. What strategies optimize the regioselectivity of the triazole ring during CuAAC?

  • Catalyst tuning : Cu(I) catalysts favor 1,4-regioisomers, while Ru(II) promotes 1,5-isomers (not relevant here).
  • Alkyne substitution : Electron-withdrawing groups (e.g., methoxymethyl) on the alkyne stabilize the transition state for 1,4-selectivity.
  • Reaction monitoring : Use LC-MS to track intermediate azides and confirm regiochemical outcomes .

Q. What computational methods predict the binding interactions of this compound with biological targets (e.g., enzymes)?

  • Docking studies : Employ AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., acetylcholinesterase).
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the fluorobenzoyl group in hydrophobic pockets.
  • QSAR : Corporate Hammett constants (σ) for the 2-fluoro substituent to predict electronic effects on binding .

Q. How do structural modifications (e.g., fluorobenzoyl vs. bromobenzoyl) impact bioactivity?

  • Case study : Replacing 2-fluorobenzoyl with 3-bromobenzoyl (as in ) increases steric bulk but reduces electron-withdrawing effects, altering IC₅₀ values in enzyme assays.
  • Method : Synthesize analogs via parallel synthesis, then test in vitro (e.g., kinase inhibition) and compare via ANOVA (p < 0.05 significance) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Issue : The pyrrolidine ring may racemize under high-temperature conditions.
  • Solution : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiopurity. Optimize reaction temperature (<50°C) and avoid strong acids/bases during workup .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

  • Root cause : Variations in assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles (e.g., residual Cu catalysts).
  • Resolution : Re-test the compound alongside controls (e.g., staurosporine) under standardized protocols (e.g., IC₅₀ determination via dose-response curves) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.